3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol
Overview
Description
3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol is an organic compound with a complex structure It is characterized by the presence of a bromine atom and two methyl groups attached to a phenoxy group, which is further connected to a dimethylpropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol typically involves the reaction of 4-Bromo-3,5-dimethylphenol with appropriate reagents. One common method is the reaction of 4-Bromo-3,5-dimethylphenol with 2,2-dimethylpropan-1-ol under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in the formation of various substituted derivatives.
Scientific Research Applications
3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The bromine atom and phenoxy group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylphenol: A precursor in the synthesis of 3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol.
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile: Another derivative with similar structural features.
4-Bromo-2,6-xylenol: A compound with a similar brominated phenol structure
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-9-5-11(6-10(2)12(9)14)16-8-13(3,4)7-15/h5-6,15H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWLFZVPAUCOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.